噻唑-4-羧酸乙酯氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

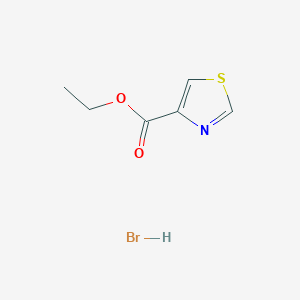

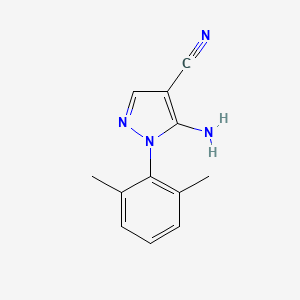

Ethyl thiazole-4-carboxylate hydrobromide is a compound that falls under the category of thiazoles . Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Molecular Structure Analysis

The molecular structure of Ethyl thiazole-4-carboxylate hydrobromide can be represented by the formula C6H8BrNO2S . The InChI code for this compound is 1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H .

Physical And Chemical Properties Analysis

Ethyl thiazole-4-carboxylate hydrobromide is a solid at room temperature . The molecular weight of this compound is 238.102 Da . The compound should be stored at 2-8°C .

科学研究应用

治疗应用

噻唑衍生物因其广泛的生物活性而被广泛认可。最近的研究表明了它们在药物化学中的潜力,特别是在抗感染和抗癌治疗中。文献强调了噻唑化合物与众多药物靶标或酶之间的内在分子相互作用,从而导致发现具有先进作用模式的新药分子。正如 2000 年至 2017 年间提交的当代评论和专利中所强调的,这些化合物的抗感染和抗癌能力已成为一个重要的关注点,展示了它们在新治疗剂开发中的重要性 (Sharma 等,2019)。

抗氧化和抗炎特性

对苯并稠合噻唑类似物的研究表明,它们作为先导分子在抗氧化剂和抗炎剂的设计和开发中发挥着重要作用。已经探索了新型苯并稠合噻唑衍生物的合成,以了解其潜在的体外抗氧化和抗炎活性,证明了它们作为在这些领域评估新剂的模板的价值 (Raut 等,2020)。

多样的生物活性

噻唑的饱和形式噻唑烷酮骨架因其广泛的生物活性而受到关注。该骨架被视为合成多种具有不同生物潜力的新化合物的关键组成部分。噻唑烷酮衍生物在多种活性中的多功能性进一步强调了噻唑衍生物在科学研究中的重要性,尤其是在发现新型治疗剂的追求中 (ArunlalV 等,2015)。

合成与应用

噻唑衍生物的合成和应用在探索新的候选药物方面至关重要。包括多组分反应和绿色化学在内的各种合成方法已被用来增强噻唑衍生物的药理特性。这些方法旨在提高选择性、纯度、产物收率和药代动力学活性,为具有生物活性的新小分子的合理设计提供了宝贵的见解。这项跨学科研究强调了噻唑基序作为有机合成和药物化学之间桥梁的潜力 (Sahiba 等,2020)。

安全和危害

作用机制

Target of Action

Ethyl thiazole-4-carboxylate hydrobromide is a synthetic compound that primarily targets DNA in cancer cells . By binding to DNA, it inhibits the synthesis of proteins, which is crucial for the growth and proliferation of cancer cells .

Mode of Action

Upon entering the cell, Ethyl thiazole-4-carboxylate hydrobromide binds to the DNA, thereby inhibiting the synthesis of proteins . This disruption in protein synthesis leads to a significant reduction in the growth of cancer cells . It has been shown to have significant cytotoxicity in k562 cells, which may be due to its inhibition of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl thiazole-4-carboxylate hydrobromide is the protein synthesis pathway . By binding to DNA, it prevents the transcription and translation processes, thereby inhibiting the production of proteins necessary for cell growth and division . This leads to a decrease in the proliferation of cancer cells .

Pharmacokinetics

Its ability to inhibit the growth of cancer cells suggests that it may have good bioavailability and can effectively reach its target sites within the body .

Result of Action

The result of Ethyl thiazole-4-carboxylate hydrobromide’s action is a significant reduction in the growth and proliferation of cancer cells . By inhibiting protein synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This results in a decrease in the size and number of cancerous tumors .

Action Environment

The action of Ethyl thiazole-4-carboxylate hydrobromide can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other substances in the body can affect the compound’s stability, efficacy, and action . .

属性

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSIQENGZKBMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480095 |

Source

|

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6898-57-3 |

Source

|

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)